molecular formula C7H15NO2 B1423244 (4-Methoxypiperidin-4-yl)methanol CAS No. 1082040-31-0

(4-Methoxypiperidin-4-yl)methanol

Cat. No. B1423244
M. Wt: 145.2 g/mol
InChI Key: DPBSQLYPDQHIBL-UHFFFAOYSA-N
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Description

“(4-Methoxypiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1082040-31-0 . It has a molecular weight of 145.2 and its IUPAC name is (4-methoxy-4-piperidinyl)methanol . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “(4-Methoxypiperidin-4-yl)methanol” is 1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(4-Methoxypiperidin-4-yl)methanol” has a molecular weight of 145.2 . It is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

Asymmetric Synthesis

(4-Methoxypiperidin-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, its derivatives have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's significance in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).

Surface Site Probing in Nanocrystals

Methanol, a related compound, is used as a “smart” molecule to study surface sites of metal oxide catalysts, such as ceria nanocrystals. This research aids in understanding the nature of surface sites on nanocrystals, which is crucial for various applications in catalysis and materials science (Wu, Li, Mullins, & Overbury, 2012).

Spectroscopic Studies

(4-Methoxypiperidin-4-yl)methanol and related compounds are subjects in spectroscopic studies. For example, methoxymethanol, produced from reactions involving methanol, has been studied using gas chromatography and infrared spectroscopy, contributing to the understanding of molecular structures and reactions (Johnson & Stanley, 1991).

Oligoribonucleotide Synthesis

Derivatives of (4-Methoxypiperidin-4-yl)methanol, such as 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, have been used in the synthesis of oligoribonucleotides. They serve as protecting groups in these syntheses, highlighting their importance in nucleic acid chemistry (Reese, Serafinowska, & Zappia, 1986).

Catalytic Organic Reactions

(4-Methoxypiperidin-4-yl)methanol related compounds are utilized in catalytic organic reactions. For example, they are involved in the synthesis of tetrahydrofurans and methoxylation reactions, indicating their role in organic synthesis and catalysis (Gabriele et al., 2000).

Cationic Polymerization

(4-Methoxypiperidin-4-yl)methanol and its derivatives find application in cationic polymerization processes. For instance, methoxystyrene's polymerization using methanol demonstrates the compound's role in advanced polymer chemistry (Perkowski, You, & Nicewicz, 2015).

Safety And Hazards

The safety information for “(4-Methoxypiperidin-4-yl)methanol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Piperidine derivatives, which “(4-Methoxypiperidin-4-yl)methanol” is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there could be potential future directions in exploring the therapeutic applications of “(4-Methoxypiperidin-4-yl)methanol” and similar compounds .

properties

IUPAC Name

(4-methoxypiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBSQLYPDQHIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694615
Record name (4-Methoxypiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypiperidin-4-yl)methanol

CAS RN

1082040-31-0
Record name (4-Methoxypiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxypiperidin-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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